4,4-Difluoro-3,3-dimethylpiperidine hydrochloride
Description
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)5-10-4-3-7(6,8)9;/h10H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSYFUFKVFPESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(F)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride typically involves the fluorination of 3,3-dimethylpiperidine. This can be achieved through various fluorination agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The reaction conditions usually require anhydrous conditions and a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the fluorination reaction.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various fluorinated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4,4-difluoro-3,3-dimethylpiperidine hydrochloride exhibits significant biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest it may act as a ligand for specific receptors involved in central nervous system modulation. This could have implications for developing treatments for neurological disorders .
- Binding Affinity : Interaction studies have shown that this compound has a notable binding affinity to various neurotransmitter receptors, indicating potential therapeutic uses .
Applications in Medicinal Chemistry
- Drug Development :
- Targeted Degradation :
Study on Neurotransmitter Systems
A study highlighted the interaction of this compound with neurotransmitter receptors, demonstrating its potential effects on central nervous system modulation. This research could pave the way for new treatments targeting neurological conditions .
Targeted Degraders in Cancer Therapy
In a series of experiments, researchers evaluated the compound's effectiveness as a targeted degrader of BCL6 in tumor cells. The findings showed that modifications to the piperidine structure significantly improved both binding affinity and degradation efficiency .
Mechanism of Action
The mechanism by which 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogues in Piperidine and Pyrrolidine Families
The compound is compared below with structurally related hydrochlorides:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 4,4-Difluoro-3,3-dimethylpiperidine HCl | 2031258-96-3 | C₇H₁₄ClF₂N | 185.64 | 4,4-difluoro; 3,3-dimethyl piperidine |
| 4-Fluoropiperidine hydrochloride | 496807-97-7 | C₅H₉FClN | ~153.6 | Single fluorine at 4-position |
| 3,3-Difluoropiperidine hydrochloride | 1779942-70-9 | C₅H₈ClF₂N | 163.58 | 3,3-difluoro; no methyl groups |
| 3,3-Difluoropyrrolidine hydrochloride | 163457-23-6 | C₄H₇ClF₂N | 148.56 | 5-membered pyrrolidine ring; 3,3-difluoro |
Key Observations :
- Fluorine Positioning: The 4,4-difluoro substitution in the target compound contrasts with mono- or 3,3-difluoro analogues, altering electronic effects and steric bulk .
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects ring puckering and conformational flexibility, influencing binding affinity in biological systems .
Physical Properties
Hazard Profiles
Safety Notes: Fluorinated piperidines generally require careful handling due to respiratory and dermal hazards.
Biological Activity
4,4-Difluoro-3,3-dimethylpiperidine hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a piperidine ring. This specific configuration contributes to its distinct chemical behavior and biological activity. The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The difluoro and dimethyl groups enhance binding affinity towards specific enzymes, potentially inhibiting their activity. This mechanism has been explored in relation to various therapeutic targets, including those involved in metabolic pathways.
- Receptor Modulation : The compound may also modulate receptor signaling pathways, which can lead to diverse biological effects such as anti-inflammatory or neuroprotective actions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study demonstrated that derivatives of this compound effectively inhibited DHODH, a target for immunosuppressive therapies. The results indicated that modifications to the piperidine structure could enhance potency against this enzyme .
- BCL6 Degradation : Another significant finding involved the compound's role as a BCL6 degrader in lymphoma models. It was shown to reduce BCL6 levels significantly in treated cells, leading to decreased proliferation rates .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been systematically studied to understand their impact on biological activity:
Q & A
Q. How can researchers verify the purity of 4,4-Difluoro-3,3-dimethylpiperidine hydrochloride experimentally?
- Methodology : Use a combination of analytical techniques:
- Titration : Dissolve the compound in alcohol, add dilute HCl, and titrate with alcoholic sodium hydroxide to determine purity .
- Infrared (IR) Spectroscopy : Validate functional groups (e.g., piperidine ring, fluorine substituents) against reference spectra.
- Chloride Ion Testing : Confirm HCl salt formation via silver nitrate precipitation .
- Acceptance Criteria : Purity should fall within 98.0–102.0% (dry weight basis) .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Exposure Control : Use fume hoods, gloves, and goggles to avoid inhalation, skin contact, or ingestion .
- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
- Stability : Store in airtight containers away from strong oxidizers to avoid decomposition .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Strategy :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states.
- Reaction Path Search : Apply algorithms (e.g., artificial force-induced reaction method) to identify energetically favorable pathways .
- Experimental Validation : Narrow down optimal conditions (e.g., solvent, temperature) using computational predictions, reducing trial-and-error experimentation .
Q. What experimental designs are effective for resolving contradictory data in structure-activity relationship (SAR) studies?
- Approach :
- Factorial Design : Systematically vary parameters (e.g., substituent position, solvent polarity) to isolate variables affecting biological activity .
- Statistical Analysis : Use ANOVA or regression models to identify outliers or confounding factors in datasets .
- Cross-Validation : Compare results across orthogonal techniques (e.g., in vitro assays vs. molecular docking) to resolve discrepancies .
Q. How can membrane separation technologies improve purification of this compound in scaled-up synthesis?
- Methodology :
- Nanofiltration : Separate unreacted precursors or byproducts based on molecular weight cutoffs.
- Reverse Osmosis : Concentrate the compound from aqueous solutions while retaining solvent .
- Process Simulation : Model mass transfer and flux dynamics to optimize membrane pore size and pressure parameters .
Key Considerations for Experimental Design
- Contradiction Management : When SAR data conflicts, revisit synthetic routes to rule out impurities (e.g., via HPLC) or confirm stereochemical consistency .
- Interdisciplinary Integration : Combine computational screening (e.g., reaction path algorithms) with high-throughput experimentation to accelerate discovery .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
